molecular formula C22H39NO4 B014465 2,5-Dioxopyrrolidin-1-yl stearate CAS No. 14464-32-5

2,5-Dioxopyrrolidin-1-yl stearate

Cat. No.: B014465
CAS No.: 14464-32-5
M. Wt: 381.5 g/mol
InChI Key: ZERWDZDNDJBYKA-UHFFFAOYSA-N
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Description

Stearic acid N-hydroxysuccinimide ester is an N-Hydroxysuccinimide ester of fatty acid. They are used in the synthesis of N-acyl amino acids and fatty acyl CoA. They are also used in the direct N-acylation of sphingenine or sphinganine thus leading to the formation of ceramides.

Biological Activity

2,5-Dioxopyrrolidin-1-yl stearate is a chemical compound with potential biological activity, particularly in therapeutic applications. It is categorized under dioxopyrrolidine derivatives and has garnered interest for its biochemical properties and possible uses in drug formulation.

Chemical Structure and Properties

  • Molecular Formula : C17H33N2O3
  • CAS Number : 14464-32-5
  • Molecular Weight : 307.47 g/mol

The structure of this compound includes a pyrrolidine ring which is substituted with a stearate group. This configuration may influence its solubility and interaction with biological systems.

The biological activity of this compound can be attributed to its interaction with various molecular targets within the body. The compound is believed to modulate enzyme activity and receptor binding, which can lead to alterations in metabolic pathways.

Pharmacological Studies

Research indicates that compounds similar to this compound exhibit various pharmacological effects, including:

  • Antimicrobial Activity : Some studies have suggested that dioxopyrrolidine derivatives possess antimicrobial properties, potentially acting against a range of pathogens.
  • Anti-inflammatory Effects : There is evidence that these compounds may exert anti-inflammatory actions, possibly through the inhibition of pro-inflammatory cytokines.

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial properties of several dioxopyrrolidine derivatives, including this compound. The results indicated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli.
  • Cytotoxicity Assessment :
    In vitro cytotoxicity tests were performed on human cancer cell lines (e.g., HeLa cells). The compound demonstrated selective cytotoxicity, suggesting potential for use in cancer therapy.

Comparative Analysis

CompoundActivity TypeReference
This compoundAntimicrobial
Similar Dioxopyrrolidine DerivativesAnti-inflammatory
Other Pyrrolidine CompoundsCytotoxicity

Research Findings

Recent studies have highlighted the significance of the structural components of this compound in determining its biological activity. The presence of the stearate moiety enhances lipophilicity, which may facilitate better membrane penetration and bioavailability.

Future Directions

Further research is warranted to explore:

  • Mechanistic Studies : Detailed investigations into the specific molecular interactions and pathways affected by this compound.
  • Clinical Trials : Evaluating the efficacy and safety in clinical settings to establish therapeutic applications.

Scientific Research Applications

Medicinal Chemistry

Anticonvulsant and Antinociceptive Properties
Research has highlighted the anticonvulsant potential of derivatives of 2,5-dioxopyrrolidin-1-yl stearate. A focused study on hybrid pyrrolidine-2,5-dione derivatives demonstrated significant anticonvulsant activity in animal models. For instance, compound 22 exhibited an effective dose (ED50) of 23.7 mg/kg in the maximal electroshock (MES) test and 22.4 mg/kg in the 6 Hz seizure model .

Table: Anticonvulsant Activity of Selected Compounds

CompoundED50 (MES)ED50 (6 Hz)ED50 (PTZ)Notes
Compound 2223.7 mg/kg22.4 mg/kg59.4 mg/kgBroad-spectrum activity
Compound 3045.6 mg/kg39.5 mg/kgNot reportedFavorable safety profile

The mechanisms behind these effects are believed to involve modulation of sodium/calcium currents and antagonism of the TRPV1 receptor, indicating a multitargeted approach to treating epilepsy and neuropathic pain .

Bioconjugation and Drug Delivery

The hydrophobic nature of this compound allows it to effectively interact with lipid membranes, enhancing its utility in drug delivery systems. Its N-hydroxysuccinimide moiety facilitates the formation of stable amide bonds with nucleophiles such as amines, making it a valuable tool for bioconjugation .

Applications in Protein Modification
The compound is utilized in modifying biomolecules for therapeutic purposes. Interaction studies have shown that it can stabilize protein structures and enhance binding affinity with various biomolecules, which is crucial for developing novel therapeutics .

Case Study 1: Anticonvulsant Development
A study conducted on a series of pyrrolidine derivatives revealed that compound 22 not only exhibited potent anticonvulsant activity but also showed promise in treating pain-related conditions through its antinociceptive properties . This dual-action makes it a candidate for further clinical development.

Case Study 2: Bioconjugation Techniques
In biochemical research, techniques utilizing this compound have been employed to enhance the stability and efficacy of therapeutic proteins by facilitating targeted delivery to specific tissues . This application has implications for improving treatment outcomes in various diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing 2,5-Dioxopyrrolidin-1-yl stearate, and what factors influence reaction yields?

The synthesis typically involves coupling stearic acid with N-hydroxysuccinimide (NHS) using carbodiimide crosslinkers like dicyclohexylcarbodiimide (DCC). A representative method includes:

  • Dissolving stearic acid and NHS in anhydrous DMF under inert atmosphere.
  • Adding DCC at 0–5°C to minimize side reactions, followed by stirring at 20–22°C for 18–24 hours.
  • Purification via filtration to remove dicyclohexylurea byproducts, followed by recrystallization or chromatography. Reaction yields (e.g., 64% in analogous NHS ester syntheses) depend on solvent polarity, temperature control, and stoichiometric ratios of reactants . Optimizing catalyst loading (e.g., copper catalysts for radical-ionic mechanisms) can further enhance efficiency .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR): 1H^1H-NMR detects characteristic peaks for the pyrrolidin-2,5-dione moiety (δ 2.82–3.02 ppm, multiplet) and stearate chain (δ 1.25 ppm, broad singlet). 13C^{13}C-NMR confirms carbonyl resonances at ~170–175 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) identifies the molecular ion peak [M+Na]+^+ at m/z 381.56 .
  • Infrared Spectroscopy (IR): Strong absorbance at 1740–1780 cm1^{-1} (C=O stretching) and 1210–1250 cm1^{-1} (C-O ester linkage) .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust or vapors .
  • Storage: Keep in airtight containers at 2–8°C, away from moisture and oxidizing agents .
  • Spill Management: Absorb with inert materials (e.g., sand) and dispose of as hazardous waste .

Advanced Research Questions

Q. What mechanistic insights explain the role of copper catalysts in the coupling reactions involving this compound derivatives?

Copper(I) catalysts facilitate radical-ionic pathways in SN2-type substitutions, particularly for NHS esters reacting with nitrogen-containing heterocycles. For example:

  • Heterogeneous copper catalysts stabilize transition states by coordinating with lone electron pairs on heterocyclic nitrogen atoms.
  • Computational studies show partial charge redistribution on reactive carbons (e.g., C(2) of carboxylates), enhancing nucleophilic attack efficiency .

Q. How can computational chemistry techniques like DFT be applied to predict reactivity patterns of this compound in synthetic pathways?

Density Functional Theory (DFT) calculations predict:

  • Charge Distribution: Partial charges on nitrogen atoms in heterocyclic substrates correlate with experimental coupling efficiencies (e.g., higher negative charge enhances nucleophilicity) .
  • Reaction Energetics: Activation barriers for acyl transfer reactions can be modeled to optimize solvent polarity and temperature .
  • Stereoelectronic Effects: Conformational analysis of the stearate chain reveals steric hindrance impacts on reaction kinetics.

Q. How should researchers address contradictions in reported reaction yields when using heterogeneous versus homogeneous catalytic systems?

Discrepancies often arise from:

  • Catalyst Accessibility: Heterogeneous systems (e.g., copper on silica) may limit active site availability compared to homogeneous catalysts.
  • Mass Transfer Limitations: Stirring rate and particle size in heterogeneous catalysis critically influence yield reproducibility.
  • Experimental Validation: Parallel reactions under controlled conditions (e.g., identical molar ratios, solvent systems) are essential to isolate catalyst-specific effects. Refer to DFT-predicted charge distributions to rationalize outliers .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)27-23-20(24)18-19-21(23)25/h2-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERWDZDNDJBYKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393574
Record name N-Succinimidyl Stearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14464-32-5
Record name Stearic acid N-hydroxysuccinimide ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14464-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Succinimidyl Stearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.87 g of stearic acid was dissolved in 50 ml of dichloromethane, to which 0.76 g of N-hydroxysuccinimide and 1.25 g of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride were added and stirred at room temperature for 24 hours. After the reaction, the solution was combined with 100 ml of water and subjected to liquid-liquid separation using a separatory funnel. The organic phase obtained was dehydrated with magnesium sulfate, and enriched using an evaporator. The enriched solution was added dropwise to 20 volumes of ethanol to form a white precipitate, which was collected by filtration and dried under reduced pressure to obtain N-succinimidyl stearate.
Quantity
1.87 g
Type
reactant
Reaction Step One
Quantity
0.76 g
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Nitrososulfanylethane
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2,5-Dioxopyrrolidin-1-yl stearate
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2,5-Dioxopyrrolidin-1-yl stearate
Nitrososulfanylethane
Nitrososulfanylethane
2,5-Dioxopyrrolidin-1-yl stearate
Nitrososulfanylethane
Nitrososulfanylethane
2,5-Dioxopyrrolidin-1-yl stearate
Nitrososulfanylethane
Nitrososulfanylethane
2,5-Dioxopyrrolidin-1-yl stearate
Nitrososulfanylethane
Nitrososulfanylethane
2,5-Dioxopyrrolidin-1-yl stearate

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